molecular formula C9H10BrN5O4 B12802729 Uridine, 2'-azido-5-bromo-2',3'-dideoxy- CAS No. 126543-49-5

Uridine, 2'-azido-5-bromo-2',3'-dideoxy-

Cat. No.: B12802729
CAS No.: 126543-49-5
M. Wt: 332.11 g/mol
InChI Key: CDGNLWBJXWZODP-CVTKMRTPSA-N
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Description

Uridine, 2’-azido-5-bromo-2’,3’-dideoxy- is a modified nucleoside analog Nucleosides are essential components of nucleic acids, which are the building blocks of DNA and RNA The modification of nucleosides, such as the addition of azido and bromo groups, can significantly alter their chemical properties and biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Uridine, 2’-azido-5-bromo-2’,3’-dideoxy- typically involves the modification of uridine through a series of chemical reactions. One common method is the conversion of 2’-amino-2’,3’-dideoxyuridine to the azido derivative using a diazotransfer reaction with fluorosulfuryl azide . This reaction is efficient and can be performed under mild conditions, making it suitable for large-scale synthesis.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for scalability. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through chromatographic techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

Uridine, 2’-azido-5-bromo-2’,3’-dideoxy- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Uridine, 2’-azido-5-bromo-2’,3’-dideoxy- involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The azido group can participate in click chemistry reactions, enabling the attachment of various functional groups to the nucleoside. This modification can disrupt the function of nucleic acids, leading to antiviral or anticancer effects . The molecular targets and pathways involved include RNA polymerases and other enzymes involved in nucleic acid metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Uridine, 2’-azido-5-bromo-2’,3’-dideoxy- is unique due to the presence of both azido and bromo groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in chemical biology and medicinal chemistry, distinguishing it from other azido-modified nucleosides .

Properties

CAS No.

126543-49-5

Molecular Formula

C9H10BrN5O4

Molecular Weight

332.11 g/mol

IUPAC Name

1-[(2R,3R,5S)-3-azido-5-(hydroxymethyl)oxolan-2-yl]-5-bromopyrimidine-2,4-dione

InChI

InChI=1S/C9H10BrN5O4/c10-5-2-15(9(18)12-7(5)17)8-6(13-14-11)1-4(3-16)19-8/h2,4,6,8,16H,1,3H2,(H,12,17,18)/t4-,6+,8+/m0/s1

InChI Key

CDGNLWBJXWZODP-CVTKMRTPSA-N

Isomeric SMILES

C1[C@H](O[C@H]([C@@H]1N=[N+]=[N-])N2C=C(C(=O)NC2=O)Br)CO

Canonical SMILES

C1C(OC(C1N=[N+]=[N-])N2C=C(C(=O)NC2=O)Br)CO

Origin of Product

United States

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